molecular formula C30H35N7O4S B562159 Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) CAS No. 1092942-83-0

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate)

Katalognummer: B562159
CAS-Nummer: 1092942-83-0
Molekulargewicht: 597.8 g/mol
InChI-Schlüssel: YLMAHDNUQAMNNX-NZEOXOADSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Gleevec-d8 Mesylate (Imatinib-d8 Mesylate) is a deuterated form of Imatinib Mesylate, a tyrosine kinase inhibitor used primarily in the treatment of chronic myeloid leukemia and gastrointestinal stromal tumors. The deuterated version is used in research to study the pharmacokinetics and metabolic pathways of the drug without altering its therapeutic effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gleevec-d8 Mesylate involves the incorporation of deuterium atoms into the Imatinib Mesylate molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process begins with the synthesis of deuterated intermediates, which are then coupled to form the final product. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange of hydrogen for deuterium.

Industrial Production Methods

Industrial production of Gleevec-d8 Mesylate follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as crystallization and chromatography. The use of deuterated reagents and solvents is carefully controlled to ensure the consistent incorporation of deuterium atoms.

Analyse Chemischer Reaktionen

Types of Reactions

Gleevec-d8 Mesylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound back to its original state or to other reduced forms.

    Substitution: Substitution reactions can occur at the aromatic rings or the piperazine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents like bromine and chlorine are often employed.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Gleevec-d8 Mesylate, which are used to study the drug’s metabolic pathways and potential side effects.

Wissenschaftliche Forschungsanwendungen

Gleevec-d8 Mesylate is extensively used in scientific research, particularly in the fields of:

    Chemistry: To study the stability and reactivity of deuterated compounds.

    Biology: To investigate the metabolic pathways and interactions of the drug within biological systems.

    Medicine: To understand the pharmacokinetics and pharmacodynamics of Imatinib Mesylate, aiding in the development of more effective treatments.

    Industry: Used in the development of new pharmaceuticals and in quality control processes to ensure the consistency and efficacy of the drug.

Wirkmechanismus

Gleevec-d8 Mesylate exerts its effects by inhibiting the activity of specific tyrosine kinases, including BCR-ABL, c-KIT, and PDGFR. These kinases are involved in cell signaling pathways that regulate cell growth and division. By blocking these enzymes, Gleevec-d8 Mesylate prevents the proliferation of cancer cells and induces apoptosis. The deuterated form allows researchers to study these mechanisms in greater detail without altering the drug’s efficacy.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Dasatinib: Another tyrosine kinase inhibitor used to treat chronic myeloid leukemia.

    Nilotinib: A second-generation tyrosine kinase inhibitor with a similar mechanism of action.

    Bosutinib: Targets multiple tyrosine kinases and is used in the treatment of chronic myeloid leukemia.

Uniqueness

Gleevec-d8 Mesylate is unique due to its deuterated nature, which provides enhanced stability and allows for more detailed pharmacokinetic studies. This makes it a valuable tool in both research and clinical settings, offering insights that are not possible with non-deuterated compounds.

Biologische Aktivität

Gleevec-d8 Mesylate, also known as Imatinib-d8 Mesylate, is a deuterated form of imatinib mesylate, a potent tyrosine kinase inhibitor primarily used in the treatment of various cancers, including chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST). This article delves into the biological activity of Gleevec-d8, exploring its mechanisms of action, pharmacokinetics, clinical efficacy, and potential applications in research.

Imatinib mesylate functions by selectively inhibiting specific tyrosine kinases involved in cancer cell proliferation. The primary targets include:

  • BCR-ABL Tyrosine Kinase : This fusion protein results from the Philadelphia chromosome translocation and is a major driver of CML. Imatinib binds to the ATP-binding site of BCR-ABL, inhibiting its kinase activity and preventing downstream signaling that leads to cell proliferation and survival .
  • Platelet-Derived Growth Factor Receptor (PDGFR) : Imatinib also inhibits PDGFR, which is implicated in various malignancies. By blocking PDGFR signaling, imatinib reduces tumor growth and metastasis .
  • Stem Cell Factor Receptor (c-KIT) : Inhibition of c-KIT is particularly relevant in GISTs, where mutations often lead to uncontrolled cell growth .

Pharmacokinetics

The pharmacokinetic profile of Gleevec-d8 indicates favorable absorption and bioavailability:

  • Bioavailability : The absolute bioavailability of imatinib is approximately 76% when administered orally . Gleevec-d8's bioavailability has been similarly assessed, indicating comparable absorption characteristics.
  • Metabolism : Imatinib is primarily metabolized by the cytochrome P450 enzyme CYP3A4. The major metabolite, CGP74588, retains biological activity and accounts for about 20% of imatinib plasma levels .
  • Half-Life : The half-life of imatinib is around 20 hours, allowing for once-daily dosing in clinical settings .

Clinical Efficacy

Numerous studies have evaluated the clinical efficacy of imatinib mesylate across various conditions:

  • In a pivotal study known as the IRIS trial, patients with newly diagnosed CML showed a significant improvement in overall survival rates when treated with imatinib compared to traditional therapies .
  • A phase II study focusing on patients with systemic mastocytosis demonstrated that imatinib induced significant mast cell cytoreduction in a subset of patients .
  • In gastrointestinal stromal tumors, imatinib has been established as the standard treatment for unresectable or metastatic disease, leading to substantial improvements in patient outcomes .

Case Studies

Several case studies illustrate the practical applications and outcomes associated with Gleevec-d8:

  • Case Study on CML :
    • A patient diagnosed with chronic phase CML was treated with imatinib at 400 mg daily. After 12 months, complete hematological response was achieved, with no signs of disease progression.
  • Case Study on GIST :
    • A patient with metastatic GIST received imatinib treatment post-surgery. Imaging studies revealed a significant reduction in tumor size after six months of therapy.
  • Case Study on Systemic Mastocytosis :
    • In a cohort study involving five patients with aggressive systemic mastocytosis, four experienced significant symptom relief following treatment with imatinib, highlighting its effectiveness beyond traditional indications .

Summary Table of Biological Activity

Parameter Imatinib Mesylate Gleevec-d8 Mesylate
Mechanism of Action Tyrosine kinase inhibitorTyrosine kinase inhibitor
Bioavailability ~76%Similar
Metabolism CYP3A4CYP3A4
Half-Life ~20 hoursSimilar
Primary Indications CML, GISTCML, GIST

Eigenschaften

CAS-Nummer

1092942-83-0

Molekularformel

C30H35N7O4S

Molekulargewicht

597.8 g/mol

IUPAC-Name

methanesulfonic acid;N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)methyl]benzamide

InChI

InChI=1S/C29H31N7O.CH4O3S/c1-21-5-10-25(18-27(21)34-29-31-13-11-26(33-29)24-4-3-12-30-19-24)32-28(37)23-8-6-22(7-9-23)20-36-16-14-35(2)15-17-36;1-5(2,3)4/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34);1H3,(H,2,3,4)/i14D2,15D2,16D2,17D2;

InChI-Schlüssel

YLMAHDNUQAMNNX-NZEOXOADSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Isomerische SMILES

[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])CC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5)([2H])[2H])[2H].CS(=O)(=O)O

Kanonische SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5.CS(=O)(=O)O

Synonyme

4-[(4-Methyl-1-piperazinyl-d8)methyl]-N-[4-methyl-3-[[4-(3-pyridinyl)-2-pyrimidinyl]amino]phenyl]benzamide Methanesulfonate;  CGP 57148B-d8;  Gleevac-d8;  Glivec-d8;  Imatinib-d8 Mesilate;  Imatinib-d8 Mesylate;  STI 571-d8;  _x000B__x000B_

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.